In-Depth Structural Analysis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine: A Technical Guide
In-Depth Structural Analysis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, a heterocyclic amine with potential applications in medicinal chemistry and drug development. This document outlines the key physicochemical properties, detailed experimental protocols for its synthesis and characterization, and a summary of its spectroscopic and structural data. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents incorporating the pyrazole scaffold.
Core Molecular Structure and Properties
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine is a substituted pyrazole characterized by a methyl group at the 1 and 5 positions of the pyrazole ring and a methanamine substituent at the 3-position. The fundamental properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C6H11N3 | PubChem[1][2] |
| Molecular Weight | 125.17 g/mol | PubChem[1] |
| IUPAC Name | (1,5-dimethyl-1H-pyrazol-3-yl)methanamine | PubChem[1] |
| CAS Number | 423768-52-9 | PubChem[1] |
| Predicted XlogP | -0.5 | PubChem[1][2] |
Synthesis and Characterization
General Experimental Workflow for Pyrazole Amine Synthesis
The following diagram illustrates a generalized workflow for the synthesis and characterization of pyrazole amines, which would be applicable to (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.
Caption: Generalized workflow for the synthesis and characterization of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.
Predicted Spectroscopic Data
In the absence of experimentally obtained spectra for (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, predicted data based on known chemical shift values for similar pyrazole derivatives can provide a useful reference for its characterization.
Predicted ¹H NMR Spectral Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-4 (pyrazole ring) | ~ 5.8 - 6.0 | s | 1H |
| N-CH₃ | ~ 3.6 - 3.8 | s | 3H |
| C₅-CH₃ | ~ 2.2 - 2.4 | s | 3H |
| -CH₂-NH₂ | ~ 3.7 - 3.9 | s | 2H |
| -NH₂ | ~ 1.5 - 2.5 (broad) | s | 2H |
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-3 (pyrazole ring) | ~ 150 - 155 |
| C-5 (pyrazole ring) | ~ 140 - 145 |
| C-4 (pyrazole ring) | ~ 105 - 110 |
| -CH₂-NH₂ | ~ 40 - 45 |
| N-CH₃ | ~ 35 - 40 |
| C₅-CH₃ | ~ 10 - 15 |
Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 (two bands) |
| C-H stretch (aromatic/aliphatic) | 2850 - 3100 |
| C=N stretch (pyrazole ring) | 1550 - 1620 |
| C=C stretch (pyrazole ring) | 1450 - 1550 |
| N-H bend (amine) | 1580 - 1650 |
Mass Spectrometry
The expected monoisotopic mass of the protonated molecule [M+H]⁺ would be approximately 126.1026 m/z.[2]
Structural Insights from a Related Crystal Structure
While the crystal structure of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine has not been reported, the crystallographic data of a closely related compound, (Z)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxy-3-(p-tolyl)prop-2-en-1-one, provides valuable information about the geometry of the 1,5-dimethyl-1H-pyrazol-3-yl moiety.
The pyrazole ring in this related structure is reported to be planar. The bond lengths and angles within the pyrazole ring are consistent with those of other pyrazole derivatives. This planarity is a key feature of the pyrazole core and is expected to be maintained in (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine.
Biological Context and Potential Applications
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities.[3] They are integral components of numerous pharmaceuticals. The structural features of (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine, particularly the presence of a basic amino group and the substituted pyrazole core, make it an attractive scaffold for the development of new therapeutic agents. The amino group can serve as a handle for further chemical modifications, allowing for the exploration of structure-activity relationships.
Potential Signaling Pathway Interactions
Given the prevalence of pyrazole-containing compounds as enzyme inhibitors and receptor modulators, (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine and its derivatives could potentially interact with various biological signaling pathways. A hypothetical interaction is depicted below.
Caption: Hypothetical interaction of a (1,5-Dimethyl-1H-pyrazol-3-yl)methanamine derivative with a cellular signaling pathway.
Conclusion
(1,5-Dimethyl-1H-pyrazol-3-yl)methanamine represents a valuable building block for medicinal chemistry and drug discovery. While detailed experimental data for this specific molecule is limited in the public domain, this guide provides a framework for its synthesis, characterization, and potential applications based on established knowledge of pyrazole chemistry. Further research is warranted to fully elucidate its structural and biological properties, which will be crucial for its successful application in the development of novel therapeutic agents.
